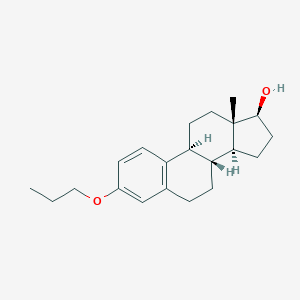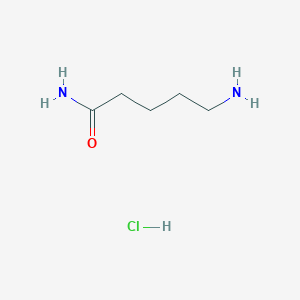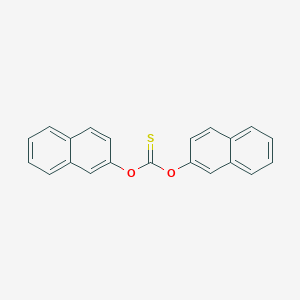
2,2-Dibromo-1,3-diphénylpropane-1,3-dione
Vue d'ensemble
Description
2,2-Dibromo-1,3-diphenylpropane-1,3-dione is an organic compound with the molecular formula C15H10Br2O2. It is a white to almost white crystalline powder and is known for its use in various chemical reactions and applications. The compound is characterized by the presence of two bromine atoms and two phenyl groups attached to a propane-1,3-dione backbone.
Applications De Recherche Scientifique
2,2-Dibromo-1,3-diphenylpropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1,3-diphenylpropane-1,3-dione can be synthesized through the bromination of 1,3-diphenylpropane-1,3-dione. The reaction typically involves the addition of bromine to the diketone in the presence of a solvent such as carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 2,2-position .
Industrial Production Methods
Industrial production of 2,2-Dibromo-1,3-diphenylpropane-1,3-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibromo-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 1,3-diphenylpropane-1,3-dione.
Oxidation Reactions: It can undergo oxidation to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethylformamide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents such as ether or tetrahydrofuran.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of 1,3-diphenylpropane-1,3-dione.
Oxidation: Formation of more oxidized derivatives.
Mécanisme D'action
The mechanism of action of 2,2-Dibromo-1,3-diphenylpropane-1,3-dione involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic reactions, while the phenyl groups provide stability and influence the compound’s reactivity. The pathways involved include nucleophilic substitution and redox reactions, which contribute to its diverse chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1,3-diphenylpropane-1,3-dione: Similar structure but with only one bromine atom.
1,3-Diphenylpropane-1,3-dione: Lacks bromine atoms, making it less reactive in certain reactions.
Uniqueness
2,2-Dibromo-1,3-diphenylpropane-1,3-dione is unique due to the presence of two bromine atoms, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications .
Propriétés
IUPAC Name |
2,2-dibromo-1,3-diphenylpropane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2O2/c16-15(17,13(18)11-7-3-1-4-8-11)14(19)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWSUDFFJVJMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493793 | |
| Record name | 2,2-Dibromo-1,3-diphenylpropane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16619-55-9 | |
| Record name | 2,2-Dibromo-1,3-diphenylpropane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[3,4-e]pyrimidin-4-one](/img/structure/B108105.png)










